molecular formula C15H14N2O5S B281018 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

カタログ番号 B281018
分子量: 334.3 g/mol
InChIキー: YKFXGUMDHKFPDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用機序

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has also been shown to induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be well-tolerated in clinical trials and has demonstrated promising results in the treatment of various types of cancer.

実験室実験の利点と制限

One of the advantages of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in gene regulation and disease. However, one of the limitations of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its potential toxicity, which may limit its use in clinical settings.

将来の方向性

There are several future directions for the research on 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the combination of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid with other cancer therapies to improve its efficacy. Additionally, the role of HDACs in other diseases, such as neurodegenerative diseases and inflammatory diseases, is an area of active research. Further studies are needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.
Conclusion:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is a promising HDAC inhibitor that has demonstrated potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells and has demonstrated promising results in clinical trials. Further research is needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.

合成法

The synthesis of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3-propanediol to form the amide intermediate. The amide intermediate is further reacted with sulfonyl chloride to form the final product, 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid.

科学的研究の応用

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be effective against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

特性

分子式

C15H14N2O5S

分子量

334.3 g/mol

IUPAC名

3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H14N2O5S/c1-17-11-5-6-12(23(21,22)16-8-7-13(18)19)9-3-2-4-10(14(9)11)15(17)20/h2-6,16H,7-8H2,1H3,(H,18,19)

InChIキー

YKFXGUMDHKFPDG-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

正規SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。